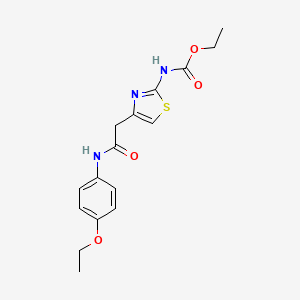

Ethyl (4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you’re asking about seems to be a derivative of 2-aminothiazole. 2-Aminothiazole derivatives have been studied for their pharmacological activities . They have been found to have potential as antimicrobial and antiproliferative agents .

Molecular Structure Analysis

The molecular structure of 2-aminothiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often involve reactions with other compounds. For example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data .

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Antimitotic Properties

Research into the metabolism and biological activity of related compounds has led to insights into their potential as antimitotic agents. For instance, studies on ethyl carbamate derivatives have identified metabolites with significant biological activity, highlighting the potential for these compounds in developing antimitotic therapies. The metabolic pathways involve the hydroxylation and subsequent methylation of the parent compound, producing active metabolites with distinct biological effects. The chiral isomers of these compounds have shown varying degrees of potency in biological systems, with the S-isomer typically being more potent than the R-isomer. This difference in activity underscores the importance of stereochemistry in the biological functions of these molecules, suggesting a path for the design of more effective antimitotic agents (C. Temple & G. Rener, 1992).

Synthetic Transformations and Derivative Formation

Further research has explored the synthetic transformations of ethyl carbamate derivatives, leading to the creation of novel compounds with potential biological applications. One study detailed the conversion of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted thiazolo[5,4-c]pyridine-7-carboxylates, showcasing the versatility of ethyl carbamate derivatives as precursors in synthetic organic chemistry. These transformations not only expand the chemical space of related compounds but also provide new avenues for the exploration of their biological activities (A. Albreht et al., 2009).

Antimicrobial and Antioxidant Applications

The antimicrobial and antioxidant properties of thiazole compounds, including ethyl carbamate derivatives, have been investigated, revealing their potential in treating infectious diseases and mitigating oxidative stress. For example, new thiazolo[5,4-d]pyrimidines with ethyl carbamate components have demonstrated molluscicidal properties, indicating their usefulness in combating schistosomiasis by targeting the intermediate host snails. Such research highlights the broader applicability of these compounds beyond their antimitotic activity, including their potential roles in antimicrobial and antioxidant therapies (K. El-bayouki & W. Basyouni, 1988).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl N-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-3-22-13-7-5-11(6-8-13)17-14(20)9-12-10-24-15(18-12)19-16(21)23-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCXLUPKIRVDIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)acetohydrazide](/img/structure/B2646950.png)

![2-{[2-Oxo-2-(propylamino)ethyl]thio}nicotinic acid](/img/structure/B2646951.png)

![5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2646952.png)

![(4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one](/img/structure/B2646955.png)

![N-methyl-1-[1-(2-phenylethyl)tetrazol-5-yl]methanamine](/img/structure/B2646957.png)

![1-[2-Fluoro-6-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2646969.png)